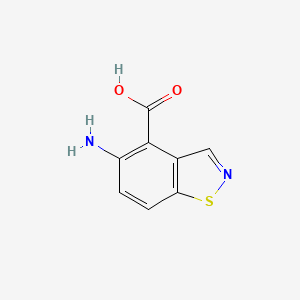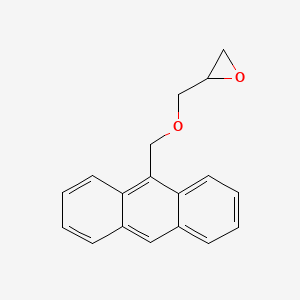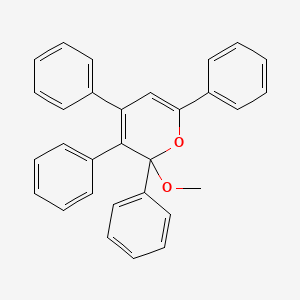![molecular formula C8H17N2O3P B14406698 Diethyl [cyano(dimethylamino)methyl]phosphonate CAS No. 82518-32-9](/img/structure/B14406698.png)
Diethyl [cyano(dimethylamino)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [cyano(dimethylamino)methyl]phosphonate is an organophosphorus compound with the molecular formula C8H17N2O3P. It is known for its use in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons olefination reaction . This compound is characterized by the presence of a phosphonate group, a cyano group, and a dimethylamino group, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl [cyano(dimethylamino)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with cyanomethyl dimethylamine under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: The compound reacts with various nucleophiles under mild conditions, often using catalysts like palladium or copper.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: A variety of phosphonate esters and related compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl [cyano(dimethylamino)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals and agrochemicals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [cyano(dimethylamino)methyl]phosphonate involves its ability to act as a nucleophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the cyano and dimethylamino groups can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
- Diethyl cyanomethylphosphonate
- Diethyl phosphonoacetonitrile
- Dimethyl cyanomethylphosphonate
Comparison: Diethyl [cyano(dimethylamino)methyl]phosphonate is unique due to the presence of both cyano and dimethylamino groups, which enhance its reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a broader range of reactivity and can be used in more diverse chemical reactions .
Eigenschaften
CAS-Nummer |
82518-32-9 |
|---|---|
Molekularformel |
C8H17N2O3P |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-(dimethylamino)acetonitrile |
InChI |
InChI=1S/C8H17N2O3P/c1-5-12-14(11,13-6-2)8(7-9)10(3)4/h8H,5-6H2,1-4H3 |
InChI-Schlüssel |
PYPREJMJVYDFAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C#N)N(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




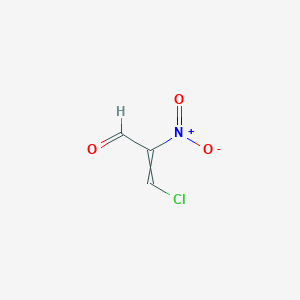


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
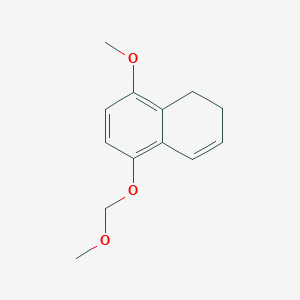
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
